

Synthesis of m-PEG13-Boc: A Versatile Linker for PROTAC Development

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Compound of Interest

Compound Name: *m*-PEG13-Boc

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[3][4] This document provides a detailed protocol for the synthesis of **m-PEG13-Boc**, a monodisperse PEG linker with a terminal methoxy group and a Boc-protected amine, making it a valuable building block for the modular construction of PROTACs.

The methoxy group at one terminus prevents unwanted crosslinking reactions, while the Boc-protected amine at the other end allows for controlled, sequential conjugation to either the target protein ligand or the E3 ligase ligand. The length of the PEG chain (n=13) provides a significant degree of spatial flexibility, which is crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

Synthesis of m-PEG13-Boc from m-PEG13-amine

This protocol details the protection of the primary amine of methoxy-PEG13-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the acid-labile Boc protecting group onto an amine.

Materials:

- Methoxy-PEG13-amine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve methoxy-PEG13-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add triethylamine (1.5 equivalents) or DIPEA (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- **Boc Protection:** To the stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine. Reaction times can vary but are typically in the range of 2-12 hours.
- **Work-up:**
 - Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO_3 solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution to afford the pure **m-PEG13-Boc** product.
- **Characterization:** The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

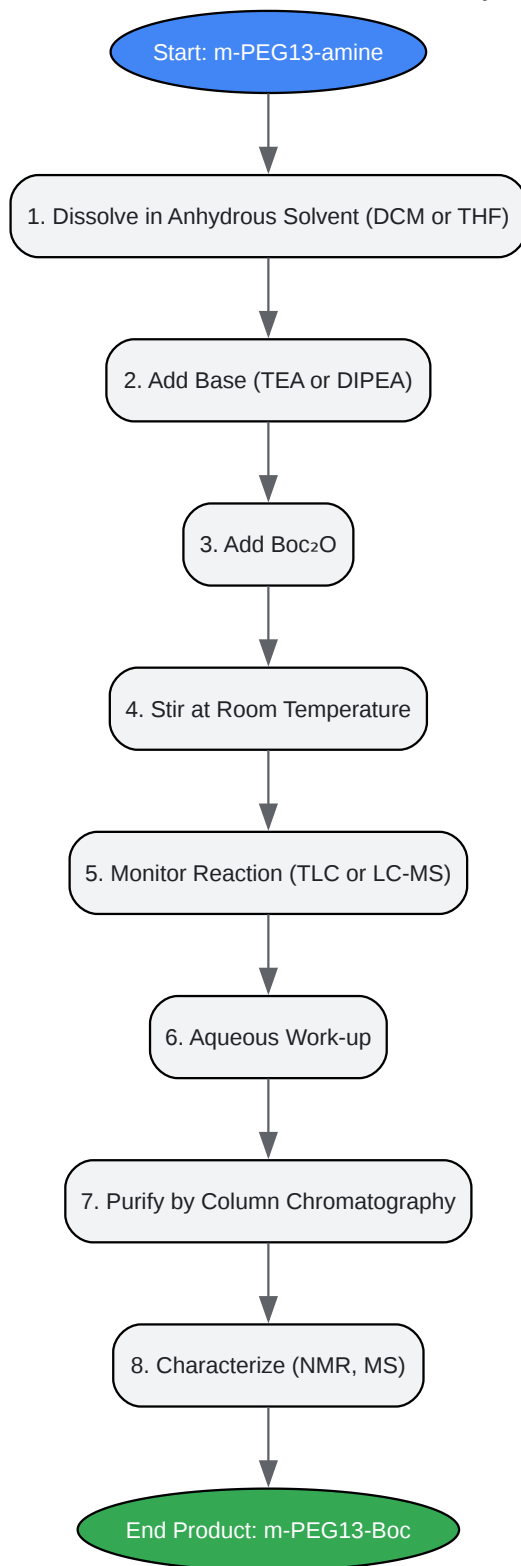
The following table summarizes typical quantitative data for the synthesis of Boc-protected PEG amines. Please note that the exact values for **m-PEG13-Boc** may vary depending on the specific reaction conditions and the purity of the starting materials.

Parameter	Typical Value
Reaction Yield	85 - 98%
Purity (by LC-MS or NMR)	>95%
^1H NMR	Peaks corresponding to the PEG backbone, the methoxy group, and the Boc protecting group should be observed.
^{13}C NMR	Resonances for the carbons of the PEG chain, the methoxy group, and the Boc group should be present.
Mass Spectrometry (ESI-MS)	The calculated mass for the $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$ ion of m-PEG13-Boc should be observed.

Diagrams

Experimental Workflow for m-PEG13-Boc Synthesis

Experimental Workflow for m-PEG13-Boc Synthesis

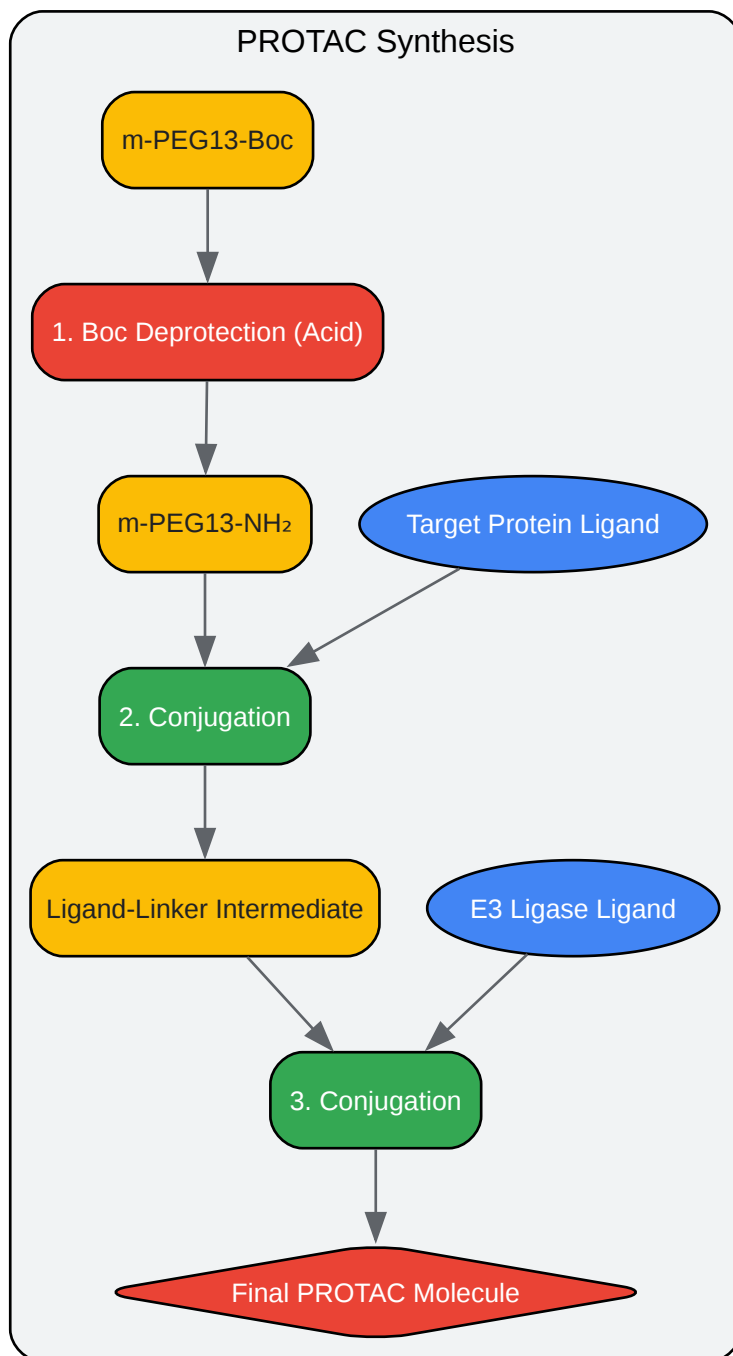


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Caption: Workflow for the synthesis of **m-PEG13-Boc**.

Role of m-PEG13-Boc Linker in a PROTAC

Role of m-PEG13-Boc in PROTAC Assembly



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Caption: Assembly of a PROTAC using the **m-PEG13-Boc** linker.

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